![molecular formula C20H14ClFN6O2 B2957140 5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921550-36-9](/img/structure/B2957140.png)
5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is based on a purine core, which is a heterocyclic aromatic organic compound. It is substituted with various phenyl groups at specific positions. The presence of chlorine and fluorine atoms in the phenyl groups may influence the compound’s reactivity and interactions.Applications De Recherche Scientifique
Antifungal Compound Characteristics
A novel compound within the 1,2,4-triazole class has been synthesized, displaying potential as an antifungal agent. This compound, characterized by its solubility thermodynamics and partitioning processes in biologically relevant solvents, shows poor solubility in buffer solutions and hexane but better solubility in alcohols. The study provides insights into the compound's adsorption potential and lipophilic delivery pathways in biological media, indicating its applicability in antifungal research and treatment strategies (Volkova, Levshin, & Perlovich, 2020).
π-hole Tetrel Bonding Interactions
Research on ethyl 2-triazolyl-2-oxoacetate derivatives, which are structurally related to the query compound, has explored the role of π-hole tetrel bonding interactions in molecular assembly. This study not only synthesizes such derivatives but also employs Hirshfeld surface analysis and DFT calculations to understand their structural and interactional nuances. The findings highlight the influence of nucleophilic and electrophilic group characteristics on interaction energy, further contributing to the knowledge base on molecular interactions relevant to pharmaceutical design (Ahmed et al., 2020).
Isostructural Characterization
The synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, related to the core structure of the queried compound, have been achieved. This research provides valuable data on the crystalline structure and molecular conformation, which is essential for understanding the physicochemical properties and potential applications of such compounds in scientific research (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activity
A study on 1,2,4-triazole derivatives, which share a similarity with the compound , has demonstrated the synthesis and evaluation of their antimicrobial activities. This research has identified several compounds with good to moderate activities against various microorganisms, suggesting the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Oxidation Processes
The use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as a novel and reusable reagent for the oxidation of 1,3,5-trisubstituted pyrazolines under mild conditions demonstrates the compound's utility in organic synthesis. This application underlines the broader chemical utility of triazole derivatives in facilitating chemical transformations (Zolfigol et al., 2006).
Safety and Hazards
Mécanisme D'action
Mode of Action
The presence of the triazole ring and phenyl groups suggest that it may interact with its targets through pi stacking and hydrogen bonding .
Biochemical Pathways
Given the compound’s structure, it may potentially interfere with pathways involving enzymes that interact with aromatic compounds or nitrogenous bases .
Pharmacokinetics
The presence of the polar triazole ring and nonpolar phenyl groups suggest that it may have a balance of hydrophilic and lipophilic properties, which could influence its absorption, distribution, metabolism, and excretion .
Propriétés
IUPAC Name |
5-[(3-chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-11-3-2-4-13(21)9-11)19-25-24-16(28(18)19)12-5-7-14(22)8-6-12/h2-9H,10H2,1H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCAYRBDNFLACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

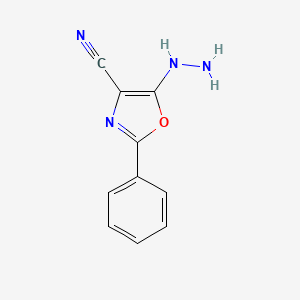
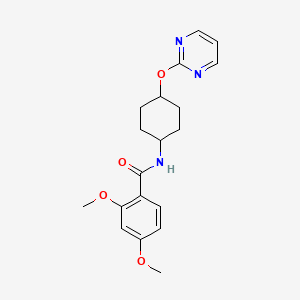
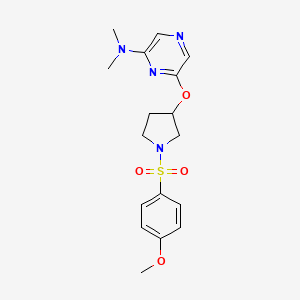
![(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2957061.png)
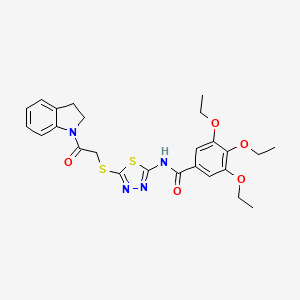
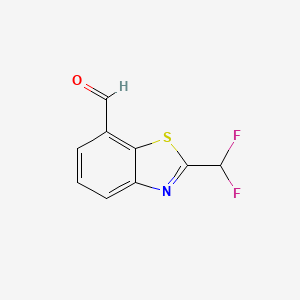
![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)


![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2957073.png)
![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)
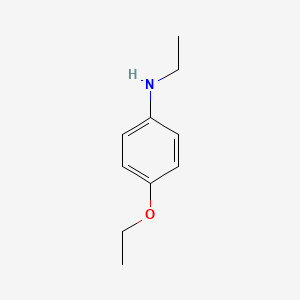
![(2,5-Dimethylpyrazol-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2957079.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2957080.png)